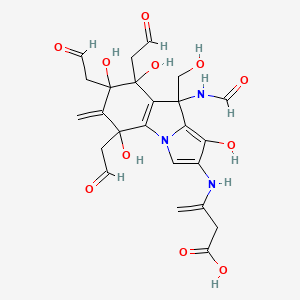
Acetamide, N-(2,3-dihydro-9-(hydroxymethyl)-6-methyl-1,5,7,8-tetrahydroxy-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,5,7,8-tetraacetate 9-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetamide, N-(2,3-dihydro-9-(hydroxymethyl)-6-methyl-1,5,7,8-tetrahydroxy-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,5,7,8-tetraacetate 9-carbamate” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple hydroxyl groups, a pyrroloindole core, and acetylated functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include indole derivatives, which undergo various functional group modifications such as hydroxylation, methylation, and acetylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process might also involve purification steps such as crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Various substituents can be introduced into the molecule by replacing existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide functional groups.
Pyrroloindole derivatives: Molecules with a similar pyrroloindole core structure.
Hydroxylated compounds: Molecules containing multiple hydroxyl groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit unique reactivity, stability, or biological activity.
Propiedades
Número CAS |
19269-59-1 |
|---|---|
Fórmula molecular |
C24H27N3O11 |
Peso molecular |
533.5 g/mol |
Nombre IUPAC |
3-[[4-formamido-3,5,6,8-tetrahydroxy-4-(hydroxymethyl)-7-methylidene-5,6,8-tris(2-oxoethyl)pyrrolo[1,2-a]indol-2-yl]amino]but-3-enoic acid |
InChI |
InChI=1S/C24H27N3O11/c1-13(9-16(33)34)26-15-10-27-19(17(15)35)21(11-31,25-12-32)18-20(27)22(36,3-6-28)14(2)23(37,4-7-29)24(18,38)5-8-30/h6-8,10,12,26,31,35-38H,1-5,9,11H2,(H,25,32)(H,33,34) |
Clave InChI |
IVUBACHNFORGRP-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(C2=C(C(C1(CC=O)O)(CC=O)O)C(C3=C(C(=CN32)NC(=C)CC(=O)O)O)(CO)NC=O)(CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
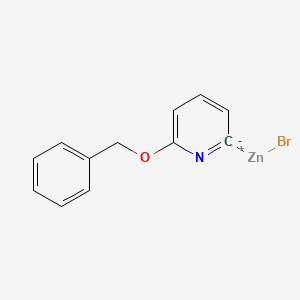

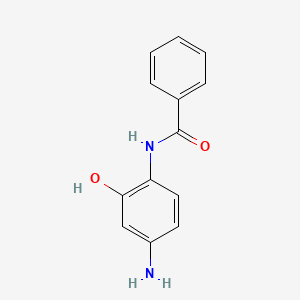
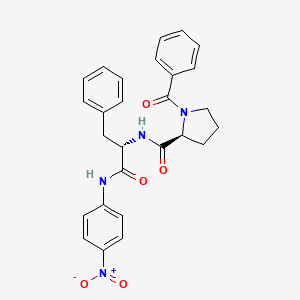
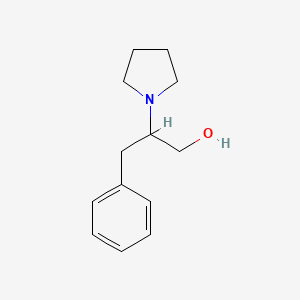

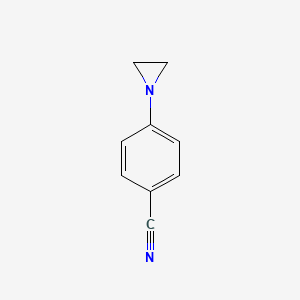
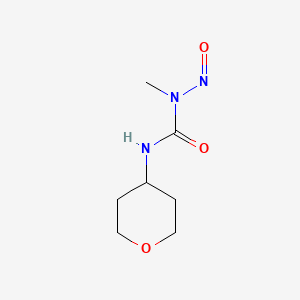
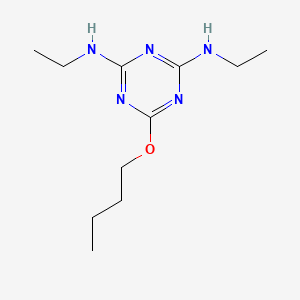
![5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13729670.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid](/img/structure/B13729672.png)
